BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: (5-Chloro-6-methoxypyridin-3-
yl)methanol and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

(5-Chloro-6-methoxypyridin-3-
Compound Name:
yl)methanol

Cat. No.: B161447

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document aims to provide a comprehensive overview based on publicly
available data. Researchers should always consult primary literature and conduct their own
verification of chemical properties and experimental protocols.

Introduction and CAS Number Identification

(5-Chloro-6-methoxypyridin-3-yl)methanol is a substituted pyridinylmethanol derivative. The
precise substitution pattern of functional groups on the pyridine ring is critical to its chemical
and biological properties. An initial search for the Chemical Abstracts Service (CAS) number for
"(5-Chloro-6-methoxypyridin-3-yl)methanol" reveals some ambiguity, with limited and less-
documented sources citing the CAS number 132865-53-3[1].

However, several positional isomers of this compound are more widely documented and
commercially available. This guide will focus on providing a comparative overview of the
available data for these closely related and more thoroughly characterized isomers, which are
often of interest in medicinal chemistry and materials science.

Physicochemical Properties of Isomeric Chloro-
Methoxypyridinylmethanols
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The following table summarizes the key physicochemical properties of the most relevant
isomers of (Chloro-methoxypyridin-3-yl)methanol. These compounds share the same molecular
formula and weight but differ in the substitution pattern on the pyridine ring, which can
significantly impact their physical and chemical behavior.

(5-Chloro-2- (6-Chloro-5- (6-Chloro-4-
Property methoxypyridin-3- methoxypyridin-3- methoxypyridin-3-

yl)methanol yl)methanol yl)methanol
CAS Number 351410-46-3[2][3] 915107-47-0[4] 1263059-66-0[5]
Molecular Formula C7HsCINO2[2][3] C7HsCINO2[4] C7HsCINO2[5]
Molecular Weight 173.60 g/mol [2][3] 173.60 g/mol 173.60 g/mol [5]
Physical Form Solid[2] Not specified Not specified
Melting Point Not applicable 60 - 63 °C[4] 107-108 °CJ5]
SMILES String COclncc(Cl)cclCO[2]  Not available Not available

VZCJIJHBHRJBFNBL-
InChl Key Not available Not available

UHFFFAOYSA-N[2]

Structural Isomerism

The structural differences between the specified compound and its more documented isomers
are crucial for understanding potential differences in reactivity, biological activity, and synthetic
accessibility. The following diagram illustrates the positional isomerism.
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Positional Isomers of (Chloro-methoxypyridin-3-yl)methanol
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Caption: Structural relationship between (5-Chloro-6-methoxypyridin-3-yl)methanol and two
of its more documented isomers.

Experimental Protocols
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Detailed experimental protocols for the synthesis of (5-Chloro-6-methoxypyridin-3-

yl)methanol are not readily available in peer-reviewed literature. However, a general

procedure for the synthesis of a related compound, (6-methoxypyridin-3-yl)methanol, from its

corresponding methyl ester provides a relevant methodological example.

Synthesis of (6-methoxypyridin-3-yl)methanol from Methyl 6-methoxynicotinate[6]

Reaction: Reduction of an ester to an alcohol.

Starting Material: Methyl 6-methoxynicotinate (650 g, 3.89 mol).

Reducing Agent: Sodium bis(2-methoxyethoxy)aluminum hydride (65% solution in toluene,
1.45 kg, 4.67 mol).

Solvent: Tert-butyl methyl ether (MTBE, 6.5 L).

Procedure:

The methyl 6-methoxynicotinate is dissolved in MTBE and cooled in an ice bath under a
nitrogen atmosphere.

The sodium bis(2-methoxyethoxy)aluminum hydride solution is added slowly over 1.5
hours, maintaining the reaction temperature.

After the addition is complete, the mixture is stirred for an additional 20 minutes.

Work-up involves the slow addition of an aqueous sodium hydroxide solution (3.5N, 2.6L)
while keeping the temperature below 15°C.

The reaction mixture is then warmed to 32°C and stirred for 45 minutes.

The organic layer is separated, and the aqueous layer is extracted with MTBE.

The combined organic layers are concentrated under reduced pressure.

Toluene is added, and azeotropic distillation is performed multiple times to yield the final
product as a light yellow oil.
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This protocol illustrates a common synthetic route for this class of compounds, which could
likely be adapted for the synthesis of (5-Chloro-6-methoxypyridin-3-yl)methanol from a
suitable precursor.

Biological Activity and Potential Applications

While no specific biological activity has been reported for (5-Chloro-6-methoxypyridin-3-
yl)methanol, substituted pyridinylmethanols are a common scaffold in medicinal chemistry.
Compounds with this core structure are explored for a wide range of therapeutic applications.
The biological activity of such compounds is highly dependent on the nature and position of the
substituents on the pyridine ring.

Generally, halogenated and methoxy-substituted heterocyclic compounds are investigated for
their potential as:

o Antimicrobial Agents: The introduction of chlorine and other halogens can enhance the
antimicrobial properties of organic molecules[7][8].

e Enzyme Inhibitors: The pyridine nitrogen can act as a hydrogen bond acceptor, enabling
these molecules to interact with the active sites of enzymes. For instance, related structures
have been investigated as 5-lipoxygenase inhibitors[9].

o Scaffolds in Drug Discovery: These compounds serve as versatile building blocks for the
synthesis of more complex molecules with potential therapeutic value.

The workflow for investigating the biological activity of a novel compound like (5-Chloro-6-
methoxypyridin-3-yl)methanol would typically follow the pathway outlined below.
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Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical
entities.

Safety Information

For isomers like (5-Chloro-2-methoxypyridin-3-yl)methanol, the following safety information is
provided[2]:

¢ GHS Pictogram: GHSO07 (Exclamation mark)
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» Signal Word: Warning
e Hazard Statement: H302 (Harmful if swallowed)
o Hazard Class: Acute Toxicity 4 (Oral)

It is reasonable to assume that (5-Chloro-6-methoxypyridin-3-yl)methanol and its other
isomers would have a similar hazard profile. Standard laboratory safety precautions, including
the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses,
should be employed when handling these compounds.

Conclusion

(5-Chloro-6-methoxypyridin-3-yl)methanol is a chemical entity for which detailed public
information is sparse, and its CAS number is not widely documented by major chemical
suppliers. However, by examining its better-characterized positional isomers, researchers can
infer likely physicochemical properties, potential synthetic routes, and areas of possible
biological relevance. For scientists and professionals in drug development, these related
compounds serve as important reference points and potential starting materials for further
investigation. Any research involving this compound should begin with unambiguous synthesis
and structural verification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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